

Commercial Suppliers and Technical Guide for 7-Xylosyltaxol B in Research

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Compound of Interest

Compound Name: 7-Xylosyltaxol B

Cat. No.: B564247

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For researchers, scientists, and drug development professionals investigating novel taxane derivatives, **7-Xylosyltaxol B** presents a compelling compound with noted anti-tumor properties. This in-depth technical guide provides a survey of commercial suppliers for research-grade **7-Xylosyltaxol B**, alongside detailed experimental protocols for its characterization and a summary of its mechanism of action.

Commercial Supplier Overview

Sourcing high-quality chemical reagents is critical for reproducible research. The following table summarizes key information for several commercial suppliers of **7-Xylosyltaxol B** and its closely related analogs. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
MedChem Express	10-Deacetyl-7-xylosyl paclitaxel	90332-63-1	C ₅₀ H ₅₇ NO ₁₇	943.98	99.65%	5 mg, 10 mg, 25 mg, 50 mg
LKT Labs	10-Deacetyl-7-xylosyltaxol	90332-63-1	Not Specified	Not Specified	≥98%	5 mg, 10 mg, 25 mg
GlpBio	7-xylosyltaxol	90332-66-4	C ₅₂ H ₅₉ NO ₁₈	986.02	>98.00%	5mg
BOC Sciences	7-Xylosyl-10-deacetyltaxol B	90332-64-2	C ₄₈ H ₅₉ NO ₁₇	921.97	97.0%	Inquire for details
Biosynth	7-Xylosyl-10-deacetyltaxol B	90332-64-2	C ₄₈ H ₅₉ NO ₁₇	922	Inquire for details	Inquire for details
MySkinRecipes	7-Xylosyltaxol B	90352-19-5	C ₅₀ H ₆₁ NO ₁₈	964.02	95%	0.005 g
AbMole BioScience	10-Deacetyl-7-xylosyl paclitaxel	Not Specified	Not Specified	Not Specified	Inquire for details	Inquire for details
ChromaDex	10-DEACETYL-7-XYLOSYL TAXOL C	90332-65-3	C ₄₉ H ₆₃ NO ₁₇	Not Specified	92.2%	Inquire for details

Mechanism of Action and Signaling Pathway

7-Xylosyltaxol B, a derivative of paclitaxel, exerts its cytotoxic effects by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The apoptotic signaling cascade initiated by **7-Xylosyltaxol B** primarily involves the intrinsic, or mitochondrial, pathway.



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Caption: Proposed signaling pathway of **7-Xylosyltaxol B**-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of **7-Xylosyltaxol B**.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of **7-Xylosyltaxol B** on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **7-Xylosyltaxol B** stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **7-Xylosyltaxol B** in complete growth medium.
- Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

- After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with **7-Xylosyltaxol B**.

Materials:

- Cancer cell line
- Complete growth medium
- **7-Xylosyltaxol B** stock solution
- 6-well plates
- PBS (Phosphate-Buffered Saline)
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat the cells with various concentrations of **7-Xylosyltaxol B** for 24 hours.

- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells with ice-cold PBS.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins, such as the Bcl-2 family, in response to **7-Xylosyltaxol B** treatment.

Materials:

- Cancer cell line
- Complete growth medium
- **7-Xylosyltaxol B** stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

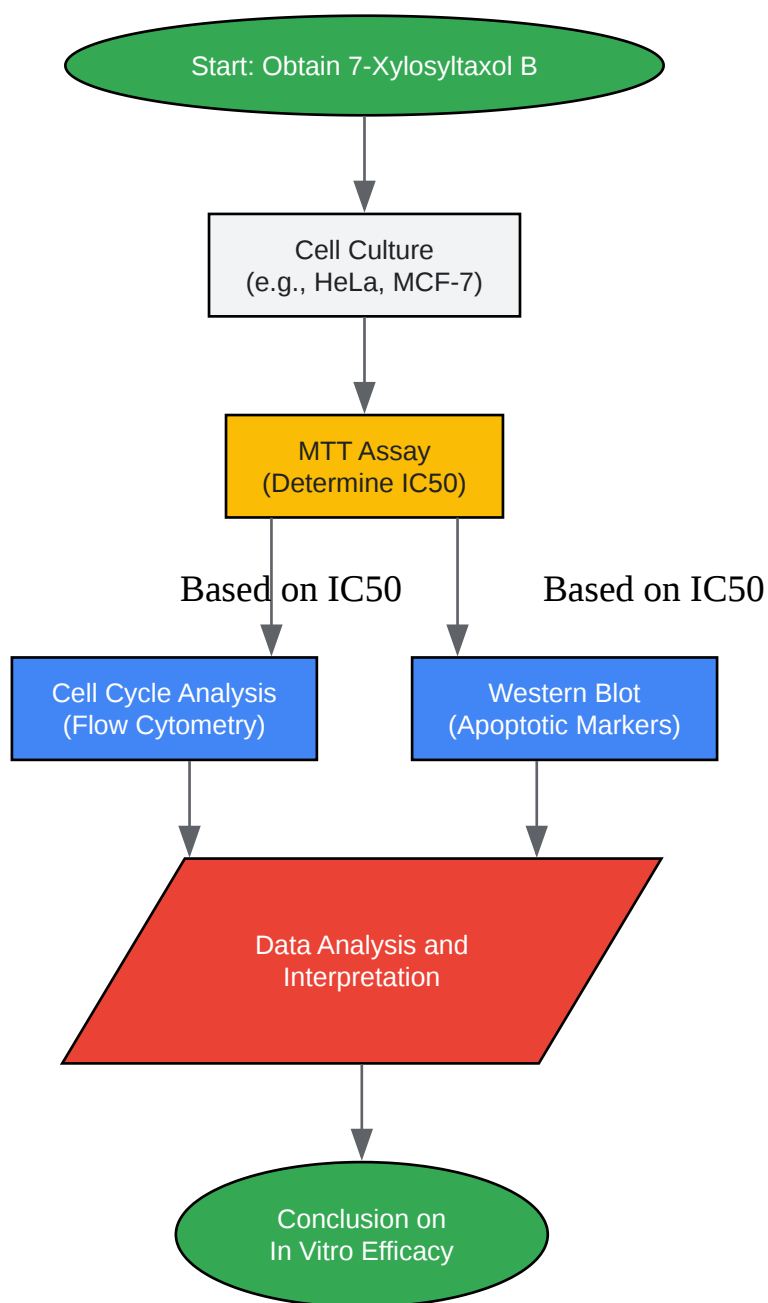
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **7-Xylosyltaxol B** for the desired time.
- Lyse the cells with RIPA buffer and collect the supernatant after centrifugation.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use β -actin as a loading control to normalize protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of **7-Xylosyltaxol B**.



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Caption: In vitro experimental workflow for **7-Xylosyltaxol B**.

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